molecular formula C8H10O3S B8315251 Ethyl 2-thienyloxyacetate

Ethyl 2-thienyloxyacetate

Cat. No.: B8315251
M. Wt: 186.23 g/mol
InChI Key: XRHQGYIZIZMPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-thienyloxyacetate is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

ethyl 2-thiophen-2-yloxyacetate

InChI

InChI=1S/C8H10O3S/c1-2-10-7(9)6-11-8-4-3-5-12-8/h3-5H,2,6H2,1H3

InChI Key

XRHQGYIZIZMPOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-thiophene (32 g, 320 mmol) in CHCl3 (500 mL) is added ethyl bromoacetate (53.4 g, 320 mmol). To the resulting solution is added a solution containing n-Bu4NHSO4 (25 g, 74 mmol) and NaOH (15.8 g, 394 mmol) in water (500 mL). After addition, the solution is stirred vigorously using mechanical stirring. The reaction is stirred for 12 hours. After this time, the layers are separated. The aqueous layer is extracted with CHCl3. The combined organic layers are washed with water and saturated NaCl. The organic layer is dried over MgSO4, filtered and concentrated under vacuum. The resulting crude product is purified by column chromatography eluting with a gradient of 30%CH2Cl2:hexanes to 60%CH2Cl2:hexanes. The title compound (11.5 g, 62 mmol) is obtained as 1H NMR (CDCl3, 300 MHz) δ6.68 (dd, 1H), 6.60 (d, 1H), 6.22 (d, 1H), 4.62 (s, 2H), 4.30 (q, 2H), 1.31 (t, 3H).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
catalyst
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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